

The Shifting Sensory Landscape of 2-Ethylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B116886

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2-Ethylpyrazine, a key heterocyclic aromatic compound, is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas in a wide variety of foods and beverages. Its sensory perception, however, is not static; it undergoes a remarkable transformation with changes in concentration, shifting from subtle nutty and earthy notes at lower levels to more intense roasted and even chocolate-like characteristics at higher concentrations. This technical guide provides an in-depth exploration of the sensory profile of **2-Ethylpyrazine**, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying olfactory signaling pathway.

Sensory Profile and Thresholds

The sensory character of **2-Ethylpyrazine** is highly dependent on its concentration. At lower levels, it imparts delicate nutty and peanut-like notes. As the concentration increases, the aroma profile evolves to include more pronounced roasted and toasted qualities, eventually developing into rich cocoa and coffee-like facets at higher levels.^[1]

The following table summarizes the reported odor and flavor thresholds of **2-Ethylpyrazine** in different media. These thresholds represent the lowest concentration at which the compound can be detected.

Threshold Type	Medium	Concentration (ppm)	Reference
Odor	Water	35	(Koehler et al., 1971)
Taste	-	10.00	(Mosciano, 1998)

Note: The odor threshold in air has been reported as 2 ppb, converted from the concentration in water.[\[2\]](#)

The following table details the diverse sensory descriptors associated with **2-Ethylpyrazine** at a concentration of 10.00 ppm.

Sensory Descriptor
Nutty
Musty
Casky
Woody
Potato
Earthy
Cocoa
Fishy nuance

(Source: Mosciano, 1998)[\[3\]](#)

Recommended Usage Levels in Food Products

The concentration-dependent nature of **2-Ethylpyrazine**'s flavor profile makes its application in the food industry a matter of precise dosing to achieve the desired sensory outcome. The following table provides suggested usage levels for a related compound, 2-ethyl-3-methyl pyrazine, which offers insights into the concentrations at which different flavor notes are achieved in various food matrices.

Food Category	Application	Suggested Level (ppm)	Sensory Contribution
Savory	General	300	Subtle roasted note
Roast Beef	500	Good level of addition with other pyrazines	
HVP	200	Subdued roasted note	
Brown Flavors	Chocolate & Cocoa	400-1000	Hint of authentic nuttiness
Coffee	2000+	Varies with degree of roast	
Nut Flavors	Toasted Almond	1000	Nutty profile
Hazelnut & Peanut	~2000	Most effective at higher levels	
Pistachio	1000	Similar to toasted almond	
Other Flavors	Bread Crumb	100	Subtle flavor
Bread Crust/Pizza	2000+	More aggressive flavor	
Toasted Coconut	200	Moderate toasting	
Malted Milk	<100	-	
Molasses	100	-	
Brown Sugar	30	-	
Black Tea	30	-	
Red Tea (Oolong)	200	-	

(Source: Perfumer & Flavorist)[4]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. The following table outlines typical parameters for the analysis of pyrazines.

Parameter	Specification
Sample Preparation	
Extraction Method	Headspace Solid-Phase Microextraction (HS-SPME)
SPME Fiber	Divinylbenzene-Carboxen-polydimethylsiloxane (DVB/CAR/PDMS)
Pre-incubation Temperature	80°C
Extraction Temperature	50°C
Extraction Time	50 minutes
Gas Chromatography (GC)	
Column	SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) or Rtx-5 (dimethylpolysiloxane)
Carrier Gas	Helium
Flow Rate	1.0 - 1.2 mL/min
Injector Temperature	230 - 270°C
Injection Mode	Splitless
Oven Temperature Program	Initial 40°C (hold 1.5-5 min), ramp to 100-230°C at 2-15°C/min, with subsequent ramps to 245°C
Olfactometry (O)	
Sniffing Port	Heated transfer line connected to a sniffing mask or port
Panelists	Trained sensory assessors
Data Collection	Assessors record odor descriptors and intensity at specific retention times

(Sources:[5][6][7][8])

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

1. Panelist Selection and Training:

- A panel of 10-20 individuals is selected based on their sensory acuity and ability to verbalize perceptions.^[9]
- Panelists undergo extensive training (e.g., two weeks) to familiarize themselves with the target flavor attributes using reference standards (e.g., 2-acetylpyrazine for "nutty").^[9]
- Training focuses on developing a consensus on the sensory lexicon and practicing intensity scoring.^[9]

2. Attribute Generation and Definition:

- The panel collectively develops a list of descriptive terms (lexicon) that comprehensively characterize the sensory properties of the samples.
- Each descriptor is clearly defined to ensure consistent understanding among panelists.

3. Intensity Rating:

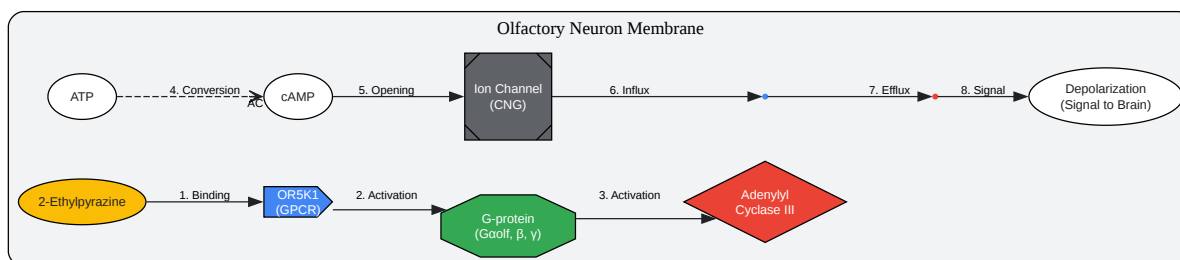
- Panelists rate the intensity of each attribute for each sample using a line scale (e.g., a 15-cm line anchored with "low" and "high").
- Samples are presented in a controlled and randomized order to minimize bias.

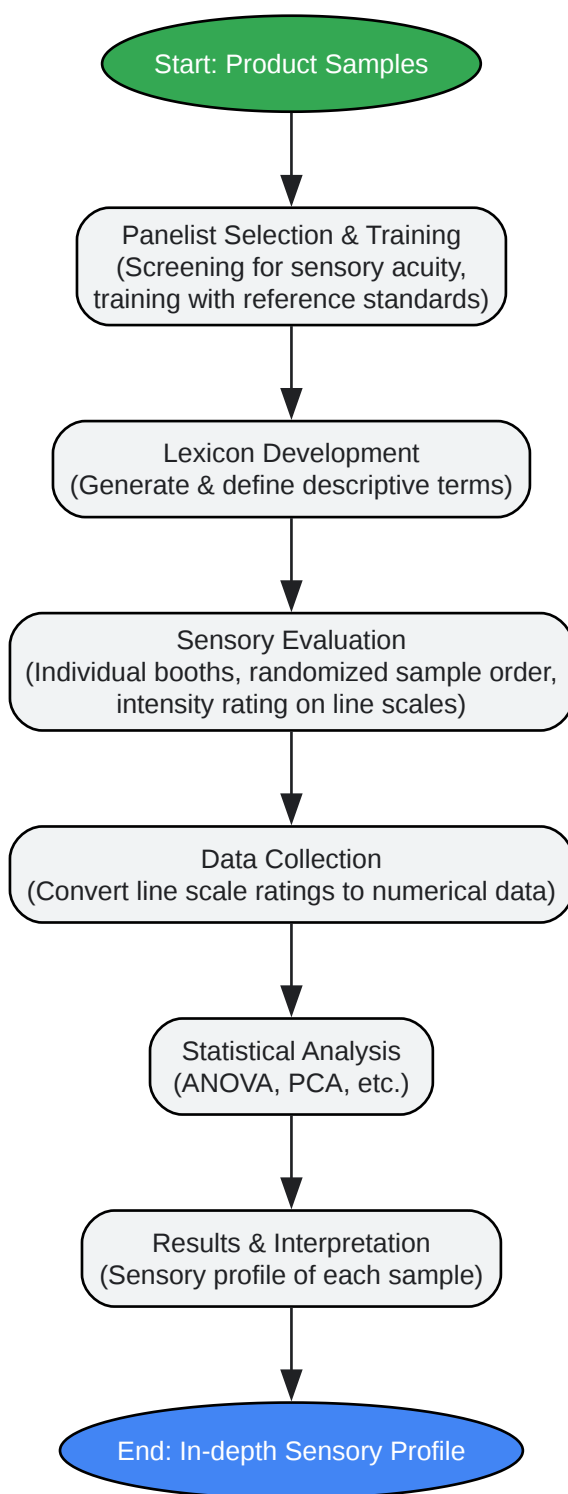
4. Data Analysis:

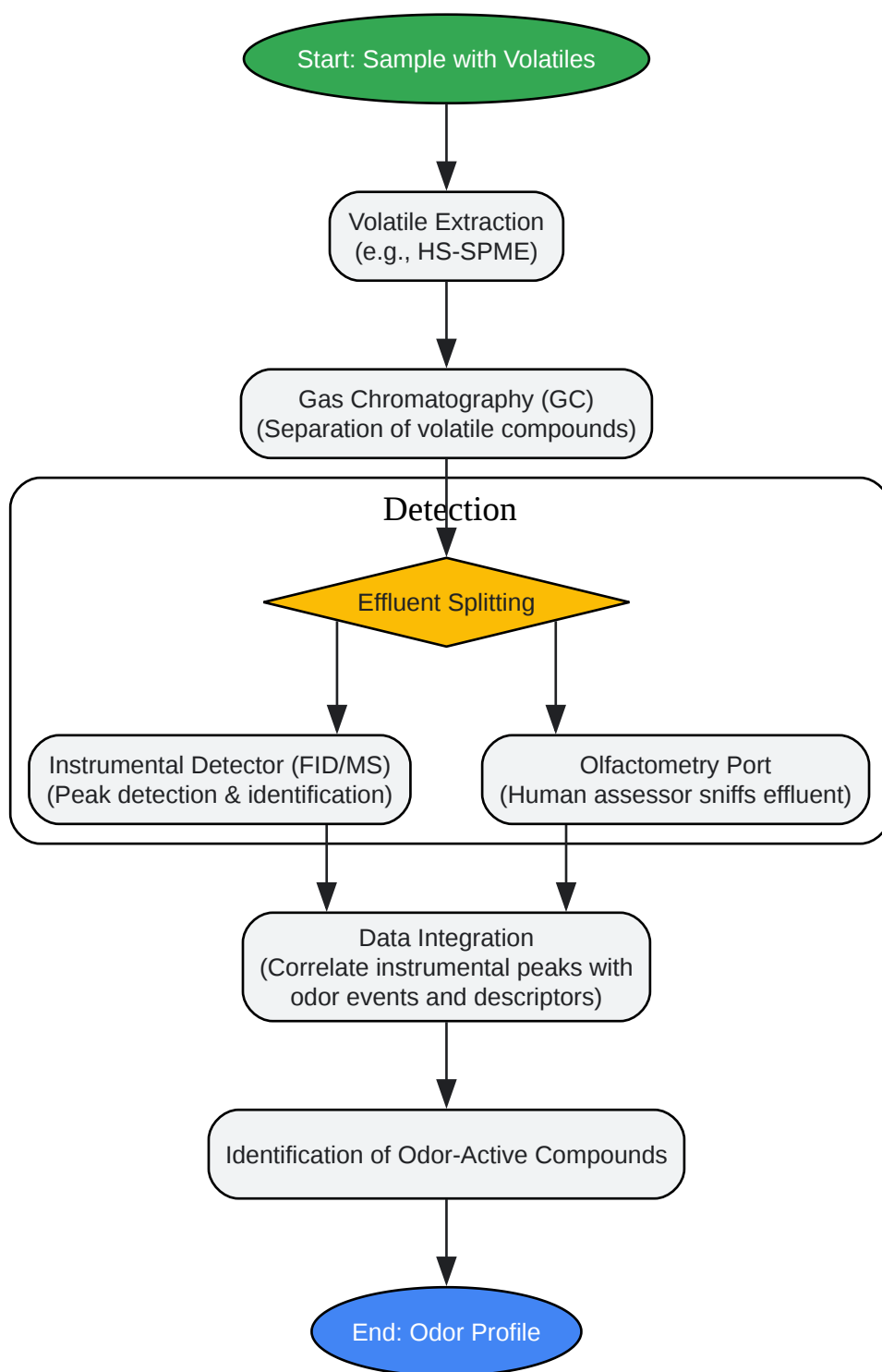
- The intensity ratings are converted to numerical data.
- Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in sensory attributes among samples.^[9]

Visualizing the Mechanisms of Perception and Analysis

To understand how **2-Ethylpyrazine** is perceived and analyzed, the following diagrams illustrate the key pathways and workflows.







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